1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]- 1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18470527
InChI: InChI=1S/C18H28N2O2Si/c1-12(2)23(13(3)4,14(5)6)20-9-8-15-16(11-21)17(22-7)10-19-18(15)20/h8-14H,1-7H3
SMILES:
Molecular Formula: C18H28N2O2Si
Molecular Weight: 332.5 g/mol

1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-

CAS No.:

Cat. No.: VC18470527

Molecular Formula: C18H28N2O2Si

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]- -

Specification

Molecular Formula C18H28N2O2Si
Molecular Weight 332.5 g/mol
IUPAC Name 5-methoxy-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbaldehyde
Standard InChI InChI=1S/C18H28N2O2Si/c1-12(2)23(13(3)4,14(5)6)20-9-8-15-16(11-21)17(22-7)10-19-18(15)20/h8-14H,1-7H3
Standard InChI Key JQXSSFHCFVMTLD-UHFFFAOYSA-N
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)OC)C=O

Introduction

Structural and Functional Attributes

Core Heterocyclic Framework

The pyrrolo[2,3-b]pyridine system consists of a pyrrole ring fused to a pyridine ring at the 2,3- and 4,5-positions, respectively. This bicyclic scaffold is electron-rich due to the pyrrole’s nitrogen lone pairs, enabling π-π stacking interactions and electrophilic substitution reactions. The TIPS group at the 1-position serves as a steric shield, protecting the nitrogen from undesired reactions while enhancing lipophilicity .

Functional Group Contributions

  • 4-Carboxaldehyde: The aldehyde group introduces electrophilic reactivity, facilitating nucleophilic additions (e.g., Grignard reactions) and serving as a precursor for carboxylic acids or alcohols via oxidation or reduction .

  • 5-Methoxy Group: The methoxy substituent donates electron density through resonance, stabilizing the aromatic system and directing electrophilic substitution to specific positions .

  • TIPS Protecting Group: This bulky silyl group improves solubility in nonpolar solvents and stabilizes the compound against degradation, a feature critical for handling sensitive intermediates .

Table 1: Comparative Properties of Pyrrolopyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehydeC₈H₅ClN₂O180.59363.41.5
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeC₈H₅BrN₂O225.05N/AN/A
1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrileC₁₇H₂₅N₃Si299.49N/A1.01

Synthetic Strategies

Core Ring Formation

Pyrrolo[2,3-b]pyridines are typically synthesized via:

  • Knorr-type Cyclization: Condensation of aminopyridines with β-ketoesters or diketones under acidic conditions .

  • Transition Metal-Catalyzed Coupling: Palladium-mediated cross-couplings to introduce substituents at specific positions .

Functionalization Steps

  • Aldehyde Introduction: Vilsmeier-Haack formylation using POCl₃ and DMF targets the 4-position .

  • Methoxy Group Installation: Nucleophilic aromatic substitution with methoxide or O-methylation of hydroxyl precursors .

  • Silyl Protection: Reaction with triisopropylsilyl chloride in the presence of a base (e.g., imidazole) selectively shields the 1-position nitrogen .

Example Reaction Pathway:

  • Formylation:
    Pyrrolo[2,3-b]pyridine+POCl3/DMF4-Carboxaldehyde Derivative\text{Pyrrolo[2,3-b]pyridine} + \text{POCl}_3/\text{DMF} \rightarrow \text{4-Carboxaldehyde Derivative}

  • Methylation:
    5-Hydroxy Intermediate+CH3I/Base5-Methoxy Product\text{5-Hydroxy Intermediate} + \text{CH}_3\text{I}/\text{Base} \rightarrow \text{5-Methoxy Product}

  • Silylation:
    1-H Pyrrolopyridine+TIPSCl1-TIPS Protected Compound\text{1-H Pyrrolopyridine} + \text{TIPSCl} \rightarrow \text{1-TIPS Protected Compound}

Physicochemical and Spectroscopic Properties

Stability and Solubility

The TIPS group significantly enhances thermal stability and solubility in organic solvents (e.g., THF, dichloromethane), as evidenced by analogous silylated compounds showing densities near 1.01 g/cm³ . The methoxy group’s electron-donating effect reduces oxidative degradation rates compared to halogenated analogs .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Si-C stretch) .

  • NMR: Distinct singlet for the aldehyde proton (~10 ppm in 1H^1\text{H} NMR) and methoxy group resonance at ~3.8 ppm .

Biological and Industrial Applications

Medicinal Chemistry

Pyrrolopyridine derivatives exhibit inhibitory activity against kinases (e.g., JAK2, ALK) and receptors implicated in cancer and inflammatory diseases. The aldehyde group enables covalent binding to cysteine residues in target proteins, enhancing potency .

Materials Science

The electron-rich core and silyl group make this compound a candidate for organic semiconductors. Its planar structure facilitates π-stacking in thin-film transistors, while the TIPS group improves processability .

Research Frontiers and Challenges

Targeted Drug Delivery

Functionalization of the aldehyde group with biocompatible linkers (e.g., PEG chains) could enable site-specific drug delivery, though in vivo stability remains a hurdle .

Scalable Synthesis

Current methods suffer from low yields (~30%) during silylation. Novel catalysts (e.g., B(C₆F₅)₃) are being explored to optimize this step .

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